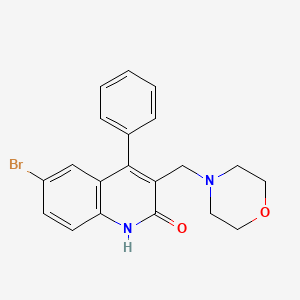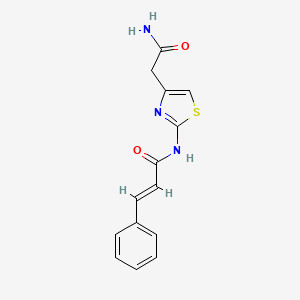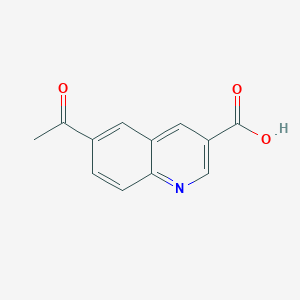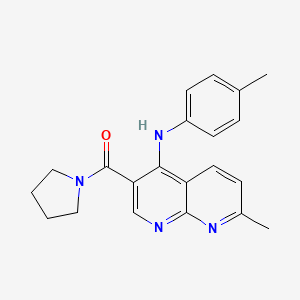![molecular formula C11H15N3O2 B2466814 4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide CAS No. 1155069-95-6](/img/structure/B2466814.png)
4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 4-[(tetrahydro-2-furanylmethyl)amino]-2-pyridinecarboxamide , has a molecular weight of 221.26 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15N3O2/c12-11(15)10-6-8(3-4-13-10)14-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H2,12,15)(H,13,14) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.26 . It is a powder and is typically stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the search results.科学的研究の応用
1. Fluorescence Properties and Synthesis
The non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles in the presence of water leads to the formation of a mixture of fluorescent compounds including 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides. These compounds exhibit spectral-luminescence properties, and their fluorescence quantum yield has been measured. This indicates potential applications in areas where fluorescent properties are utilized, such as in biological labeling or imaging (Ershov et al., 2015).
2. Potent and Selective Met Kinase Inhibition
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase. These inhibitors have shown excellent in vivo efficacy and favorable pharmacokinetic profiles, which led to their advancement into phase I clinical trials. This implies potential therapeutic applications in targeting diseases where Met kinase plays a pivotal role (Schroeder et al., 2009).
3. Eco-Friendly Synthesis Approach
A series of new 2-imino-2H-chromene-3-carboxamides were synthesized using an eco-friendly approach involving aqueous sodium carbonate or hydrogen carbonate solution at room temperature. This environmentally friendly synthesis method offers a more sustainable approach to producing these compounds, which could have implications for green chemistry and industrial applications (Proença & Costa, 2008).
4. Catalytic Synthesis of Heterocyclic Derivatives
Reactions carried out under oxidative carbonylation conditions led to the formation of various heterocyclic derivatives such as tetrahydrofuran, dioxolane and oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. This catalytic synthesis has potential applications in the development of new pharmaceuticals and fine chemicals (Bacchi et al., 2005).
5. Corrosion Inhibition
A new Schiff base derivative with more than one pyridine ring demonstrated corrosion inhibition properties on Q235 mild steel in 1.0 M HCl. The compound is a mixed-type inhibitor and follows the Langmuir adsorption isotherm. This suggests potential applications in protecting metals and alloys from corrosion, particularly in industrial settings (Ji et al., 2016).
6. Synthesis of Dihydrofuran Derivatives
The reaction of 2-imino-2,5-dihydrofuran-3-carboxamides with benzaldehyde resulted in the formation of new dihydrofuran derivatives with a fused pyrimidine ring. These compounds have potential applications in the synthesis of complex organic molecules and could be of interest in the development of new pharmaceuticals (Karapetyan & Tokmajyan, 2020).
特性
IUPAC Name |
4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-11(15)10-6-8(3-4-13-10)14-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQLUZSWDUQIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=NC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B2466731.png)

![8-(3-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2466736.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]but-2-enamide](/img/structure/B2466739.png)
![N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2466740.png)
![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2466742.png)


![Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2466748.png)

![1-[5-(6-fluoropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one](/img/structure/B2466751.png)

